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Cat. No.: B15615569

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib, also known as ASP015K, is an orally bioavailable small molecule that functions as
a potent inhibitor of the Janus kinase (JAK) family of enzymes. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical and pharmacological
properties, and the underlying mechanism of action of Peficitinib. Detailed experimental
protocols for key assays, a summary of its pharmacokinetic profile and metabolic pathways,
and visualizations of its interaction with the JAK-STAT signaling pathway are presented to
serve as a valuable resource for researchers in immunology and drug development.

Chemical Identity and Physicochemical Properties

Peficitinib is a synthetic organic compound with a complex adamantane moiety linked to a
pyrrolopyridine core. Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers for Peficitinib
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Identifier Value Citation

4-[[(1R,3S)-5-hydroxy-2-
adamantyl]lamino]-1H-

IUPAC Name o [1]
pyrrolo[2,3-b]pyridine-5-

carboxamide

CAS Number 944118-01-8 (free base) [1]
Molecular Formula C1sH22N402 [1]
Molecular Weight 326.4 g/mol [1]

C1[C@@H]2CC3(C--INVALID-
SMILES [1]
LINK--CC1C3)O

INChi=1S/C18H22N402/c19-
16(23)13-8-21-17-12(1-2-20-
17)15(13)22-14-10-3-9-4-
11(14)7-18(24,5-9)6-10/h1-

InChl [1]
2,8-11,14,24H,3-7H2,
(H2,19,23)
(H2,20,21,22)/t9?,10-,11+,147,
182

Table 2: Physicochemical Properties of Peficitinib
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Property Value Citation
Physical State Crystalline solid
_ _ Data not available in the

Melting Point )
searched literature.

pKa (strongest acidic) 13.85 (predicted)

pKa (strongest basic) 5.7 (predicted)

Aqueous Solubility <0.1 mg/mLatpH 7 [2]
DMSO: ~60-65 mg/mLEthanol:

Solubility in Organic Solvents ~1 mg/mLDimethylformamide: [2]
~2 mg/mL

Biopharmaceutics Class IV (Low Solubility, Low

Classification System (BCS) Permeability)

Pharmacological Properties

Peficitinib is a pan-JAK inhibitor, demonstrating potent inhibition across the four members of
the Janus kinase family. This broad-spectrum activity allows it to modulate the signaling of a
wide array of cytokines implicated in inflammatory and autoimmune diseases.

Table 3: In Vitro Inhibitory Activity of Peficitinib against JAK Enzymes

Target Enzyme ICs0 (M) Citation
JAK1 3.9 [3]
JAK2 5.0 [3]
JAK3 0.7 [3]
TYK2 4.8 [3]

Mechanism of Action: Inhibition of the JAK-STAT
Signaling Pathway
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The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a
critical signaling cascade for numerous cytokines and growth factors involved in immunity and
inflammation. Peficitinib exerts its therapeutic effects by competitively binding to the ATP-
binding site of JAKs, thereby preventing their phosphorylation and activation. This blockade
inhibits the subsequent phosphorylation and activation of STAT proteins, which prevents their
translocation to the nucleus and the transcription of pro-inflammatory genes.

Extracellular Space

Cell Membrane

e
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P-STAT (active dimer)

Click to download full resolution via product page
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.

Pharmacokinetics and Metabolism

Peficitinib is rapidly absorbed following oral administration. Its pharmacokinetic profile is
influenced by food and hepatic function.

Table 4: Summary of Peficitinib Pharmacokinetic Parameters in Healthy Adults
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Value (following a single L
Parameter Citation
oral dose)

Tmax (Time to maximum

concentration) 1.0 - 1.8 hours (fasting) [4]
t¥%2 (Terminal half-life) 7.4 - 13.0 hours [5]
Protein Binding 72.8 - 75.2%

Effect of Food Increased Cmax and AUC [2]

) ] Increased exposure in
Effect of Hepatic Impairment ) ] [6]
moderate impairment

) No significant effect on
Effect of Renal Impairment [7]
exposure

Peficitinib is metabolized in the liver, primarily through sulfation and methylation. The main
metabolites identified in human plasma are designated as H1 (sulfate and methylated
metabolite), H2 (sulfate metabolite), and H4 (methylated metabolite). The chemical structures
of these metabolites are not publicly available. Metabolite H2 is the major circulating
metabolite, but it possesses very weak pharmacological activity.[5]

Experimental Protocols
In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of Peficitinib on the kinase activity of isolated
JAK enzymes.
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Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

o Prepare serial dilutions of Peficitinib in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add the diluted Peficitinib or vehicle control.

Add the purified JAK enzyme to each well and incubate.

Prepare a master mix containing ATP and a substrate peptide in a kinase assay buffer.
Initiate the kinase reaction by adding the master mix to all wells.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable
detection method (e.g., luminescence-based assay).

Calculate the percent inhibition for each Peficitinib concentration and determine the ICso
value.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.

Methodology:

Isolate and prepare the cells of interest (e.g., peripheral blood mononuclear cells).
Pre-incubate the cells with various concentrations of Peficitinib or vehicle control.
Stimulate the cells with a specific cytokine (e.g., IL-2 to induce pSTATS5) for a short period.
Fix and permeabilize the cells.

Stain the cells with a fluorophore-conjugated antibody specific for the phosphorylated STAT
protein.

Analyze the samples by flow cytometry to quantify the median fluorescence intensity of the
phospho-STAT signal.

Calculate the percent inhibition of STAT phosphorylation and determine the ICso value.
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T-Cell Proliferation Assay

This assay assesses the effect of Peficitinib on the proliferation of T-cells following stimulation.

Methodology:

Isolate T-cells from peripheral blood mononuclear cells.

o Plate the T-cells in a 96-well plate in the presence of a T-cell activator (e.g., anti-CD3/anti-
CD28 antibodies or a cytokine like IL-2).

o Add serial dilutions of Peficitinib or vehicle control to the wells.
e Incubate the plate for 2-3 days.

o Measure cell proliferation using a suitable method, such as [3H]-thymidine incorporation or a
colorimetric assay (e.g., MTT or WST-1).

o Calculate the percent inhibition of T-cell proliferation and determine the ICso value.

Synthesis

The synthesis of Peficitinib is a multi-step process that typically starts from 4-chloro-7-
azaindole.
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Caption: A simplified workflow for the synthesis of Peficitinib.

Structural Biology

The crystal structures of Peficitinib in complex with the kinase domains of JAK1, JAK2, JAKS,
and TYK2 have been determined, providing insights into its binding mode and selectivity. The
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1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of Peficitinib forms key hydrogen bonds with
the hinge region of the ATP-binding pocket of the JAK enzymes.[4]

Table 5: PDB IDs for Peficitinib in Complex with JAKs

Target Enzyme PDB ID Citation

JAK1 6AAH [8]

JAK?2 6AAJ

JAK3 6AAK

TYK2 6AAM [2]
Conclusion

Peficitinib is a potent, orally active pan-JAK inhibitor with a well-characterized mechanism of
action. Its ability to modulate the JAK-STAT signaling pathway makes it a significant molecule
for the treatment of autoimmune diseases. This technical guide provides a foundational
understanding of its chemical and pharmacological properties, which can aid researchers and
drug development professionals in their ongoing studies and development of novel
immunomodulatory therapies. Further research into its long-term efficacy and safety, as well as
the full characterization of its metabolic fate, will continue to refine its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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